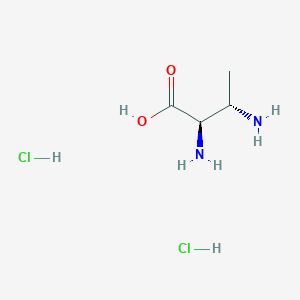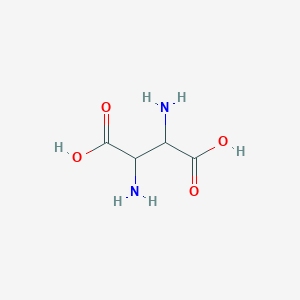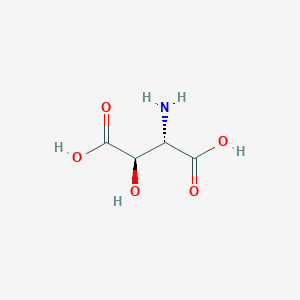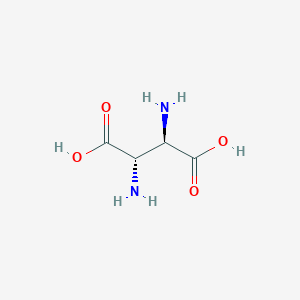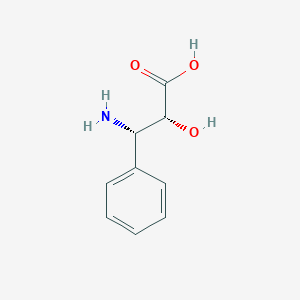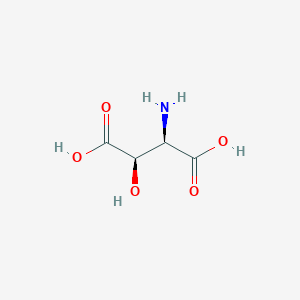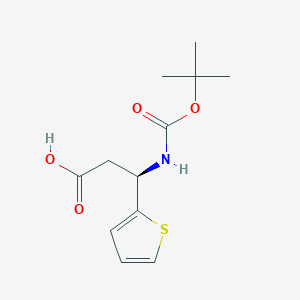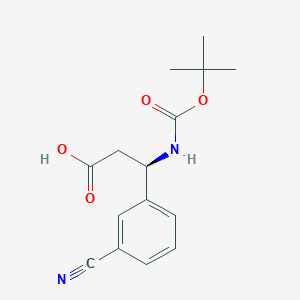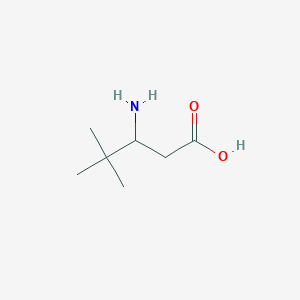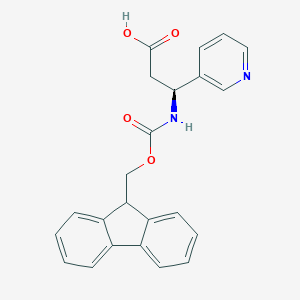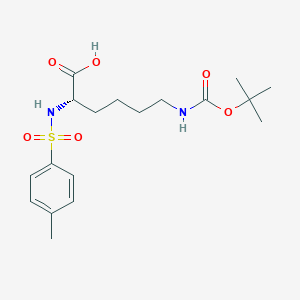
(S)-6-((tert-Butoxycarbonyl)amino)-2-(4-methylphenylsulfonamido)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a tert-butoxycarbonyl (Boc) group, an amino group, a sulfonamide group, and a carboxylic acid group. The presence of these groups suggests that the compound could be involved in a variety of chemical reactions.
Synthesis Analysis
While I couldn’t find the specific synthesis for this compound, compounds with similar functional groups are often synthesized through methods such as amide coupling reactions, sulfonamide formation, and protection/deprotection strategies for the amino group.Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the chiral center at the 6th carbon atom (indicated by the “(S)” in the name). The exact structure would depend on the spatial arrangement of the different groups around this chiral center.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including reactions at the carboxylic acid group, reactions involving the amino group (especially if it is deprotected), and reactions at the sulfonamide group.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present in it. For example, the presence of the polar carboxylic acid, sulfonamide, and amino groups could impact the compound’s solubility in different solvents.科学的研究の応用
Synthesis of Non-Proteinogenic Amino Acids : This compound has been used in the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA), a non-proteinogenic amino acid. This synthesis is achieved in good overall yield, illustrating the compound's utility in creating complex organic molecules (Adamczyk & Reddy, 2001).
Protected β-Amino Acid Synthesis : It has also been applied in the creation of protected β-amino acids such as (3R)-(E)-3-(N-tert-butoxycarbonyl)aminohex-4-enoate and methyl (2S,3S)-3-(N-tert-butoxycarbonyl)-amino-2-hydroxyhex-4-enoate. These syntheses involve highly stereoselective processes, showcasing the compound's importance in stereospecific organic synthesis (Davies, Fenwick, & Ichihara, 1997).
Formation of Sulfoxides from Cysteine : The compound plays a role in the generation of transient sulfenic acids from l-Cysteine, which are used to form biologically active sulfoxides. This process illustrates its role in the synthesis of complex organic molecules with potential biological activities (Aversa, Barattucci, Bonaccorsi, & Giannetto, 2005).
Creation of Peptide Derivatives : This compound is also used in the synthesis of N-tert-butoxycarbonyl peptide derivatives, serving as a critical component in the creation of complex peptide structures (Ehrlich-Rogozinski, 1974).
Applications in Polymer Synthesis : It has applications in polymer science, particularly in the copolymerization of chiral amino acid-based acetylenes, demonstrating its versatility in polymer and materials chemistry (Gao, Sanda, & Masuda, 2003).
Safety And Hazards
Without specific information on this compound, it’s difficult to provide detailed safety and hazard information. However, as with all chemicals, it should be handled with appropriate safety precautions.
将来の方向性
Future research on this compound could involve studying its chemical reactivity, exploring its potential uses (for example, in drug development), and investigating its safety profile.
Please note that this is a general analysis based on the structure of the compound and the functional groups present in it. For a more detailed and specific analysis, more information or experimental data would be needed.
特性
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6S/c1-13-8-10-14(11-9-13)27(24,25)20-15(16(21)22)7-5-6-12-19-17(23)26-18(2,3)4/h8-11,15,20H,5-7,12H2,1-4H3,(H,19,23)(H,21,22)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXKBGKAUIMAKK-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388456 |
Source


|
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-((tert-Butoxycarbonyl)amino)-2-(4-methylphenylsulfonamido)hexanoic acid | |
CAS RN |
16948-09-7 |
Source


|
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

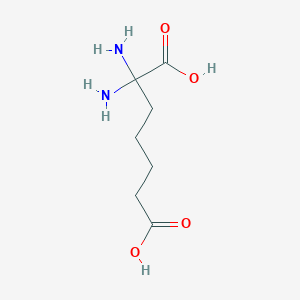
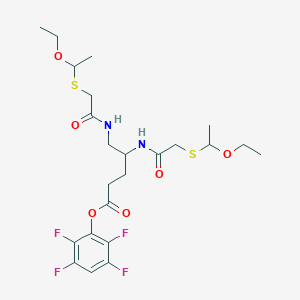
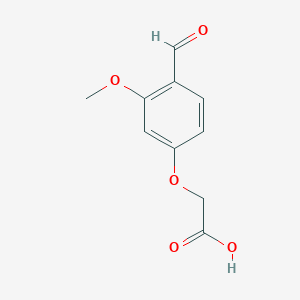
![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)
